Welcome to the BenchChem Online Store!
molecular formula C28H32FN5O3S B610685 Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-

Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-

Cat. No. B610685
M. Wt: 537.7 g/mol
InChI Key: SWRGFJBGNAEJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115140B2

Procedure details

A solution of 517 mg of the {[6-(hydroxymethyl)-7-(5-fluoro-2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl][4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}methanol mixture in 24 ml of THF and 10 ml of 1M sodium hydroxide is stirred at ambient temperature for 4 h. The mixture is extracted three times with 10 ml of ethyl acetate. The organic phases are washed with 10 ml of water and the organic phases are concentrated under vacuum. The crude product is purified on 80 g of silica, elution being carried out with 5-8% of methanol in dichloromethane, so as to obtain a yellow foam. After trituration with ether, the resulting solid is filtered off and dried under vacuum, so as to obtain 247 mg of [7-(5-fluoro-2-methoxyphenyl)-2-{[4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}thieno[3,2-d]pyrimidin-6-yl]methanol in the form of a yellow solid.
Name
{[6-(hydroxymethyl)-7-(5-fluoro-2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl][4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}methanol
Quantity
517 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:11][C:10]2[CH:9]=[N:8][C:7]([N:12](CO)[C:13]3[CH:18]=[CH:17][C:16]([N:19]4[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]4)=[CH:15][C:14]=3[O:26][CH:27]([CH3:29])[CH3:28])=[N:6][C:5]=2[C:4]=1[C:32]1[CH:37]=[C:36]([F:38])[CH:35]=[CH:34][C:33]=1[O:39][CH3:40]>C1COCC1.[OH-].[Na+]>[F:38][C:36]1[CH:35]=[CH:34][C:33]([O:39][CH3:40])=[C:32]([C:4]2[C:5]3[N:6]=[C:7]([NH:12][C:13]4[CH:18]=[CH:17][C:16]([N:19]5[CH2:20][CH2:21][N:22]([CH3:25])[CH2:23][CH2:24]5)=[CH:15][C:14]=4[O:26][CH:27]([CH3:29])[CH3:28])[N:8]=[CH:9][C:10]=3[S:11][C:3]=2[CH2:2][OH:1])[CH:37]=1 |f:2.3|

Inputs

Step One
Name
{[6-(hydroxymethyl)-7-(5-fluoro-2-methoxyphenyl)thieno[3,2-d]pyrimidin-2-yl][4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]amino}methanol
Quantity
517 mg
Type
reactant
Smiles
OCC1=C(C=2N=C(N=CC2S1)N(C1=C(C=C(C=C1)N1CCN(CC1)C)OC(C)C)CO)C1=C(C=CC(=C1)F)OC
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with 10 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phases are washed with 10 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
the organic phases are concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified on 80 g of silica, elution
CUSTOM
Type
CUSTOM
Details
so as to obtain a yellow foam
FILTRATION
Type
FILTRATION
Details
After trituration with ether, the resulting solid is filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C1=C(SC2=C1N=C(N=C2)NC2=C(C=C(C=C2)N2CCN(CC2)C)OC(C)C)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 247 mg
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.